

# Eleclazine (GS-6615): A Technical Guide to its Synthesis and Characterization

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Compound of Interest		
Compound Name:	Eleclazine hydrochloride	
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## Introduction

Eleclazine (GS-6615) is a potent and selective inhibitor of the late cardiac sodium current (INaL).[1] This enhanced late sodium current is implicated in various cardiac pathologies, including arrhythmias and ischemia.[1][2] By selectively targeting this current over the peak sodium current, Eleclazine presents a promising therapeutic strategy for conditions such as Long QT Syndrome (LQTS), hypertrophic cardiomyopathy (HCM), and ventricular tachycardia/fibrillation (VT/VF).[1][3] This technical guide provides a comprehensive overview of the synthesis pathway of Eleclazine, detailed experimental protocols, and its chemical and pharmacological characterization.

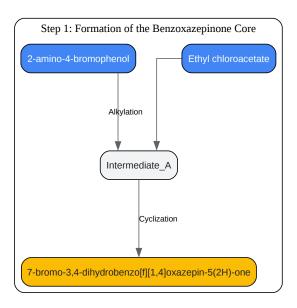
# **Synthesis Pathway**

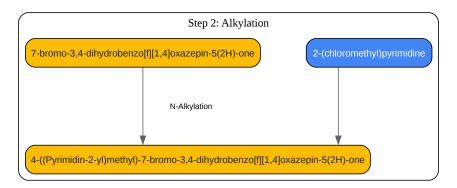
The synthesis of Eleclazine, chemically named 4-[(pyrimidin-2-yl)methyl]-7-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, is a multi-step process. The core of the molecule is the 3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-one scaffold. The synthesis involves the formation of a key intermediate, 7-bromo-3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-one, followed by an alkylation and a final Suzuki-Miyaura cross-coupling reaction to introduce the substituted phenyl ring.

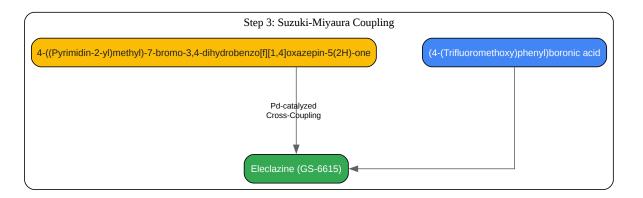
A plausible synthetic route, based on available information and general organic synthesis principles, is outlined below.



## **Synthesis Workflow**







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Caption: Proposed synthetic pathway for Eleclazine (GS-6615).

# **Experimental Protocols**

The following are detailed experimental protocols for the key steps in the synthesis of Eleclazine. These are based on general procedures for similar transformations and may require optimization.

Step 1: Synthesis of 7-bromo-3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-one

- Alkylation of 2-amino-4-bromophenol: To a solution of 2-amino-4-bromophenol in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate or sodium hydride.
   Stir the mixture at room temperature, then add ethyl chloroacetate dropwise. The reaction is then heated to facilitate the N-alkylation.
- Cyclization: After the alkylation is complete, the reaction mixture is heated to a higher temperature (e.g., >100 °C) to induce intramolecular cyclization, forming the benzoxazepinone ring.
- Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted
  with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over
  anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is
  then purified by column chromatography on silica gel.

Step 2: Synthesis of 4-((Pyrimidin-2-yl)methyl)-7-bromo-3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-one

- N-Alkylation: To a solution of 7-bromo-3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-one in a polar aprotic solvent like DMF, add a strong base such as sodium hydride at 0 °C. After stirring for a short period, 2-(chloromethyl)pyrimidine is added. The reaction is allowed to warm to room temperature and stirred until completion.[5]
- Work-up and Purification: The reaction is quenched with water and extracted with ethyl
  acetate. The combined organic layers are washed, dried, and concentrated. The residue is
  purified by column chromatography.

Step 3: Synthesis of Eleclazine (GS-6615) via Suzuki-Miyaura Coupling



- Reaction Setup: In a reaction vessel, combine 4-((pyrimidin-2-yl)methyl)-7-bromo-3,4-dihydrobenzo[f][3][4]oxazepin-5(2H)-one, (4-(trifluoromethoxy)phenyl)boronic acid, a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf), and a base like potassium carbonate or cesium carbonate.[6][7][8]
- Solvent and Reaction Conditions: A mixture of solvents such as 1,4-dioxane and water is typically used. The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed.
- Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The final product, Eleclazine, is purified by column chromatography or recrystallization.

### Characterization

The identity and purity of the synthesized Eleclazine should be confirmed by various analytical techniques.

Property	Data	
Molecular Formula	C21H16F3N3O3	
Molecular Weight	415.37 g/mol	
Appearance	Powder	
Solubility	Soluble in DMSO	
Storage	-20°C Freezer	
1H NMR (CDCl3, 400 MHz)	Expected signals: Aromatic protons, pyrimidine protons, methylene protons, and protons of the benzoxazepine ring.	
13C NMR (CDCl3, 100 MHz)	Expected signals: Carbons of the aromatic rings, pyrimidine ring, carbonyl group, trifluoromethoxy group, and aliphatic carbons.	
Mass Spectrometry (ESI-MS)	m/z [M+H]+ expected at approximately 416.12.	
Purity (HPLC)	>95%	

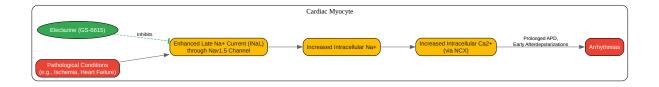




# **Mechanism of Action and Signaling Pathway**

Eleclazine's primary mechanism of action is the selective inhibition of the late sodium current (INaL) in cardiomyocytes.[4] Under normal physiological conditions, the late sodium current is small. However, in pathological states such as ischemia and heart failure, this current can be enhanced, leading to an increase in intracellular sodium and subsequently calcium overload. This can prolong the action potential duration and increase the risk of arrhythmias.

Eleclazine binds to the Nav1.5 channel, the primary cardiac sodium channel, and stabilizes its inactivated state, thereby reducing the late sodium current.[2] This helps to shorten the action potential duration and prevent the arrhythmogenic consequences of calcium overload.



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Caption: Mechanism of action of Eleclazine in inhibiting the late sodium current.

**Pharmacological Data** 

Parameter	Value	Reference
IC50 for Late INa (ATX-II enhanced)	0.7 μM (in rabbit ventricular myocytes)	[4]
IC50 for Peak INa	Significantly higher than for late INa	[4]
IC50 for Potassium Current (hERG)	~14.2 μM	[9][10]



## Conclusion

This technical guide provides a detailed overview of the synthesis, characterization, and mechanism of action of Eleclazine (GS-6615). The multi-step synthesis culminates in a Suzuki-Miyaura coupling to yield the final product. Characterization is crucial to confirm the identity and purity of the compound. Eleclazine's selective inhibition of the late sodium current underscores its potential as a targeted therapy for various cardiac arrhythmias. The information presented here serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

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